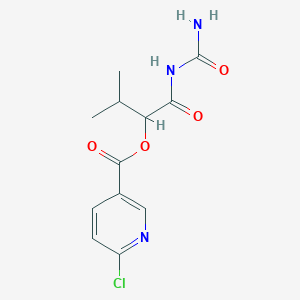
3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione, also known as MPA, is a purine analog that has been extensively studied for its potential use in scientific research. MPA is a potent inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is involved in the de novo synthesis of guanine nucleotides.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactions
Purine derivatives, including 3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione, are categorized based on their ionization and methylation reactions. These reactions are crucial for understanding the chemical behavior and potential modifications of purine compounds for various applications. Methylation reactions, in particular, provide insights into the reactivity and functionalization of purine derivatives, potentially affecting their biological activity and utility in scientific research (Rahat, Bergmann, & Tamir, 1974).
Structural Analysis
The structural analysis of purine derivatives, including the study of their crystal structures and conformational properties, is essential for understanding their interactions at the molecular level. This information is critical for designing compounds with specific biological activities or for use in materials science. The crystal structure of 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, a related compound, provides valuable data on the typical geometry of the purine system and its potential for forming hydrogen bonds and π-π interactions, which are fundamental for drug design and development (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Biological Activities
Research into the biological activities of purine derivatives explores their potential as pharmacological agents or biochemical tools. For instance, studies on specific purine derivatives have identified their roles as inhibitors of autophagic/lysosomal protein degradation, indicating potential applications in understanding cellular processes and developing treatments for diseases characterized by autophagy dysregulation (Seglen & Gordon, 1982).
Pharmaceutical Applications
While avoiding specific details on drug use and dosage, it is notable that purine derivatives have been investigated for their antidepressant properties and other therapeutic effects. These studies contribute to the broader understanding of how structural variations in purine derivatives can influence their biological activity and potential use in treating various conditions (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
Eigenschaften
IUPAC Name |
3-methyl-8-(prop-2-enylamino)-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-3-4-10-8-11-5-6(12-8)14(2)9(16)13-7(5)15/h3H,1,4H2,2H3,(H2,10,11,12)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGUKPOCKYUXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

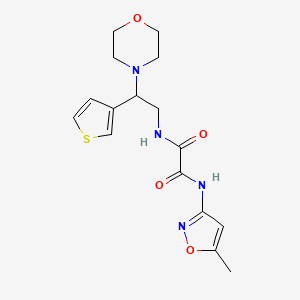
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carbothioamide](/img/structure/B2765415.png)
![(1R)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2765416.png)
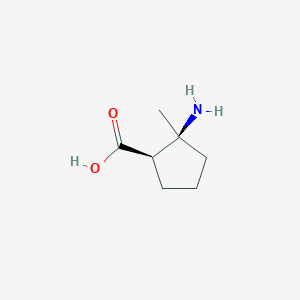
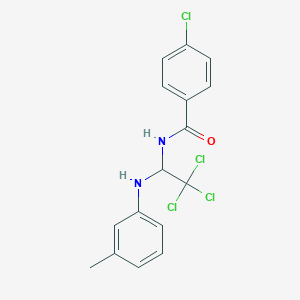
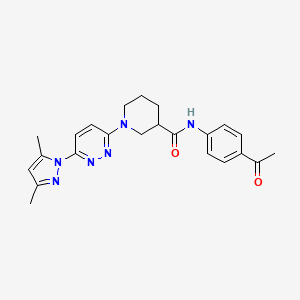

![7-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2765421.png)
![Methyl 4-fluoro-3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2765423.png)
![2,5-difluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2765424.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide](/img/structure/B2765429.png)
![2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2765433.png)
